![molecular formula C17H13FN2O3S B2699628 1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797614-07-3](/img/structure/B2699628.png)
1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
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Description
1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is a compound that has been studied for its potential therapeutic applications. It is a urea derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to 1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea have been synthesized and characterized, revealing their potential in scientific research. For example, the synthesis and characterization of urea and thiourea derivatives have shown significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Alabi et al., 2020). These findings suggest that structurally related compounds could also exhibit similar bioactive properties, warranting further investigation into their potential biomedical applications.
Biomedical Applications
The exploration of fluorine chemistry, particularly involving compounds with fluorophenyl groups, has been pivotal in the development of pharmaceuticals and diagnostic agents. For instance, the metabolism of 5-fluorouracil, a widely used anticancer drug, has been monitored in vivo using fluorine NMR, highlighting the importance of fluorinated compounds in therapeutic applications (Stevens et al., 1984). This research area opens avenues for employing 1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea in drug development and diagnostic imaging, given its fluorine content.
Material Science and Sensing Applications
Compounds featuring furan and thiophenyl groups have demonstrated promising applications in material science and as sensing agents. For example, benzofuran-based compounds have been investigated for their inhibitory activities against carbonic anhydrase isoforms, showcasing their potential in cancer therapy (Shaldam et al., 2021). Additionally, naphthalimide–thiourea and –urea conjugates have been developed for selective fluorescent sensing of fluoride ions, indicating the utility of such compounds in environmental monitoring and diagnostics (Duke & Gunnlaugsson, 2007).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9H,10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEDGULQJZWJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea |
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